1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a 2,5-dimethoxyphenyl group
Mechanism of Action
and a molecular weight of approximately 180.2 g/mol .
Target of Action:
For instance, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) , which shares structural similarities, acts as a partial agonist at both the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . These receptors are part of the serotonin receptor family and play essential roles in neurotransmission and various physiological processes.
Pharmacokinetics:
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrole under specific conditions. One common method includes the use of an acid catalyst to facilitate the condensation reaction, followed by oxidation to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents and conditions.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties, is ongoing.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
2,5-Dimethoxyphenethylamine: Known for its psychoactive properties, this compound differs in its core structure and biological activity.
2,5-Dimethoxyphenylpiperidine: This compound is a selective serotonin receptor agonist, highlighting the diversity in the biological effects of compounds with similar substituents.
2,5-Dimethoxyfentanyl: A potent synthetic opioid, showcasing the wide range of applications and effects of dimethoxy-substituted compounds.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTMIANXGGJMNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346904 |
Source
|
Record name | 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40783-24-2 |
Source
|
Record name | 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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